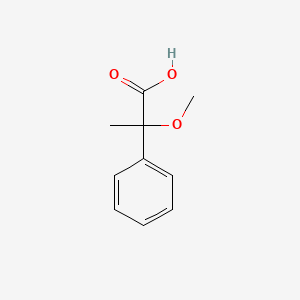

2-Methoxy-2-phenylpropanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(13-2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVVKQANLPHXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322790, DTXSID20875994 | |

| Record name | 2-methoxy-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIONICACID2METHOXY2PHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7472-67-5 | |

| Record name | NSC402043 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxy-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantiomeric Resolution and Separation Techniques for 2 Methoxy 2 Phenylpropanoic Acid

Diastereomeric Derivatization and Crystallization-Based Separation

The resolution of racemic 2-Methoxy-2-phenylpropanoic acid can be effectively achieved by converting the enantiomers into diastereomers, which possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. This indirect method involves reacting the racemic acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric derivatives.

Formation and Resolution of Diastereomeric Amides (e.g., using Chiral Phenylalaninol)

One established strategy for the resolution of chiral carboxylic acids is their conversion into diastereomeric amides. This is accomplished by reacting the racemic acid with an enantiomerically pure chiral amine, such as phenylalaninol. The resulting diastereomeric amides can then be separated based on their differing physical properties, often through crystallization or chromatography.

While specific studies detailing the use of chiral phenylalaninol with 2-Methoxy-2-phenylpropanoic acid are not extensively documented in the reviewed literature, the principle is well-established with structurally similar compounds. For instance, research on 2-methoxy-2-(2-naphthyl)propanoic acid, a closely related analogue, demonstrated successful separation of its diastereomeric amides formed with (S)-1-(1-naphthyl)ethylamine via High-Performance Liquid Chromatography (HPLC). The differing spatial arrangements of these diastereomers lead to distinct polarities and conformations, which allows for their chromatographic separation. After separation, the individual diastereomeric amides can be hydrolyzed to yield the enantiomerically pure forms of the original acid.

Investigation of Diastereomeric Salt Formation with Chiral Bases

The most common method for resolving racemic acids is through the formation of diastereomeric salts using an enantiomerically pure chiral base. This technique relies on the differential solubility of the resulting diastereomeric salts. Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine and strychnine, as well as synthetic amines such as 1-phenylethylamine.

The reaction of racemic 2-Methoxy-2-phenylpropanoic acid with a chiral base, for example, (R)-1-phenylethylamine, would yield two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. These salts are not mirror images and therefore have different crystal packing energies and solubilities, enabling their separation by fractional crystallization.

Detailed crystallographic studies on the analogous compound, 2-methoxy-2-(1-naphthyl)propanoic acid, resolved with (R)-1-phenylethylamine, provide significant insight into the chiral recognition mechanism. The analysis revealed that specific noncovalent interactions are responsible for the discrimination between the enantiomers. In the less-soluble salt, a "methoxy-assisted salt bridge" and an aromatic CH⋯π interaction between the naphthyl group of the acid and the phenyl group of the amine were identified as key stabilizing forces. In contrast, the more-soluble diastereomer exhibited different interactions, including a salt bridge, a CH⋯O hydrogen bond, and a π⋯π interaction, but without the critical overlapping of the aromatic groups. This illustrates that the methoxy (B1213986) group plays a crucial role in facilitating the formation of a stable, less-soluble crystal lattice for one diastereomer.

| Interaction Type | Less-Soluble Diastereomer | More-Soluble Diastereomer |

| Primary Salt Bridge | Methoxy-assisted ammonium–carboxylate | Methoxy-assisted ammonium–carboxylate |

| Aromatic Interaction | Aromatic CH⋯π interaction (overlapping rings) | π⋯π interaction (non-overlapping rings) |

| Other Interactions | - | CH⋯O hydrogen bond |

This table summarizes the key intermolecular interactions identified in the crystal structures of diastereomeric salts formed between (R/S)-2-methoxy-2-(1-naphthyl)propanoic acid and (R)-1-phenylethylamine, as described in the source literature.

Factors Influencing Diastereomer Separation Efficiency

The efficiency of separating diastereomers, whether they are salts or amides, is governed by the differences in their physicochemical properties, which arise from their distinct three-dimensional structures. Several factors influence this separation efficiency:

Choice of Resolving Agent: The structure of the chiral resolving agent is paramount. A good match between the acid and the base is required to maximize the differences in the crystal lattice energies or chromatographic retention of the resulting diastereomers. The presence of multiple interaction sites (e.g., aromatic rings, hydrogen bond donors/acceptors) on both the analyte and the resolving agent can enhance chiral recognition.

Solvent System: For crystallization-based separation, the choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. This often requires empirical screening of various solvents or solvent mixtures.

Intermolecular Forces: The nature and strength of non-covalent interactions in the solid state dictate the stability and solubility of diastereomeric crystals. As seen with the analogue 2-methoxy-2-(1-naphthyl)propanoic acid, specific interactions like methoxy-assisted salt bridges and CH⋯π interactions can create a more stable, less-soluble crystal for one diastereomer, thereby enabling efficient separation. The "molecular length" and steric hindrance of substituents can also influence crystal packing.

Temperature: Temperature affects solubility and can be carefully controlled during crystallization to optimize the yield and purity of the desired diastereomer.

Structural Flexibility: For chromatographic separations, the conformational rigidity or flexibility of the diastereomeric derivatives plays a role. For example, diastereomeric amides derived from the more sterically demanding 2-methoxy-2-(1-naphthyl)propanoic acid were found to be less flexible and more polar than those from its 2-naphthyl isomer, which influenced their HPLC separation behavior.

Chromatographic Enantioresolution Methods

Direct separation of enantiomers without derivatization can be achieved using chiral chromatography, a powerful analytical and preparative technique. This method involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analytical and preparative separation of enantiomers. For acidic compounds like 2-Methoxy-2-phenylpropanoic acid, direct enantioseparation is typically achieved on a chiral stationary phase.

The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their resolution. Various classes of CSPs, including polysaccharide-based, Pirkle-type, and cyclodextrin-based phases, are available for resolving arylpropionic acids.

Alternatively, a chiral mobile phase additive (CMPA) can be used with a standard achiral column. For instance, cyclodextrins, such as hydroxypropyl-β-cyclodextrin, have been successfully used as CMPAs to separate various 2-arylpropionic acid derivatives. The enantiomers partition differently into the chiral cavity of the cyclodextrin in the mobile phase, leading to different migration times through the column.

Chiral Stationary Phase Development for 2-Methoxy-2-phenylpropanoic Acid Analysis

The development of effective chiral stationary phases (CSPs) is central to chiral HPLC. For an analyte like 2-Methoxy-2-phenylpropanoic acid, several types of CSPs would be suitable based on its structural features—a carboxylic acid group, a phenyl ring, and a methoxy group.

Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as cellulose-tris-(4-methylbenzoate), are among the most successful and broadly applicable CSPs. They offer robust chiral recognition capabilities for a wide range of compounds, including arylpropionic acids. The chiral recognition mechanism involves a combination of hydrogen bonding (with the carboxyl group), π-π interactions (with the phenyl ring), and dipole-dipole interactions, as well as steric fit into the chiral grooves of the polysaccharide structure.

Pirkle-Type CSPs: These "brush-type" phases operate on a principle of three-point interaction, which can include π-π interactions, hydrogen bonds, dipole stacking, and steric interactions. For 2-Methoxy-2-phenylpropanoic acid, a π-electron acceptor CSP (like one containing a 3,5-dinitrobenzoyl group) would be a logical choice, as it can interact with the π-electron-donating phenyl ring of the acid.

Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin or vancomycin are known for their multimodal chiral recognition abilities. They can engage in ionic interactions (between the protonated amine functions on the selector and the deprotonated carboxylate of the acid), hydrogen bonding, and hydrophobic and π-π interactions. Their versatility allows them to be used in reversed-phase, normal-phase, and polar organic modes.

Cyclodextrin-Based CSPs: These CSPs separate enantiomers based on the differential inclusion of the analyte into the chiral cyclodextrin cavity. The phenyl group of 2-Methoxy-2-phenylpropanoic acid can fit into the hydrophobic cavity, while interactions between the carboxyl and methoxy groups and the hydroxyl groups on the rim of the cyclodextrin can enhance enantioselectivity.

The selection of an appropriate CSP and mobile phase is often an empirical process, guided by the structural characteristics of the analyte.

Lack of Specific Research Data on Kinetic Resolution of 2-Methoxy-2-phenylpropanoic Acid

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research focusing on the kinetic resolution of 2-methoxy-2-phenylpropanoic acid via the outlined enzymatic or organocatalytic methods. While the principles of kinetic resolution are widely applied for the separation of enantiomers for various chiral compounds, specific methodologies, detailed research findings, and data pertaining to 2-methoxy-2-phenylpropanoic acid are not present in the accessible literature.

Kinetic resolution is a well-established technique for obtaining enantiomerically pure compounds from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer. The strategies outlined for the article, namely enzymatic and organocatalytic kinetic resolution, represent modern and powerful approaches within this field.

However, to generate a thorough, informative, and scientifically accurate article as requested, specific experimental data is necessary. This would include details on catalysts (enzymes or organocatalysts) used, reaction conditions, conversion rates, and the resulting enantiomeric excess of the resolved products.

The search did not yield any studies detailing:

Enzymatic kinetic resolution of 2-methoxy-2-phenylpropanoic acid or the use of nitrilases on the corresponding nitrile precursor, 2-methoxy-2-phenylpropionitrile, for this purpose.

Organocatalytic kinetic resolution approaches that have been successfully applied to 2-methoxy-2-phenylpropanoic acid.

Without such foundational research, the generation of content for the specified subsections, including detailed findings and data tables, is not possible. The creation of such an article would require speculative information, which would compromise the scientific accuracy and integrity of the content. Further experimental research would be required to establish and document these resolution techniques for 2-methoxy-2-phenylpropanoic acid.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methoxy 2 Phenylpropanoic Acid Stereochemistry

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules. nih.gov This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of a molecule.

Direct Determination of Absolute Configuration using Anomalous Dispersion

The direct determination of absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion. ed.ac.uk When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs that is dependent on the chirality of the molecule. This effect, known as anomalous scattering, leads to measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs) in the diffraction pattern. ed.ac.uk By analyzing these intensity differences, the absolute configuration of the molecule can be unambiguously assigned. For 2-Methoxy-2-phenylpropanoic acid, this method would require the presence of a heavy atom in the crystal structure or the use of specific X-ray wavelengths to maximize the anomalous scattering effect.

Indirect Determination via Diastereomeric Derivatives (e.g., Amides, Esters)

An indirect yet powerful method for determining the absolute configuration of 2-Methoxy-2-phenylpropanoic acid involves its conversion into a diastereomeric derivative. This is achieved by reacting the racemic acid with a chiral resolving agent of a known absolute configuration, such as a chiral amine or alcohol, to form diastereomeric amides or esters. wikipedia.org Since diastereomers have different physical properties, they can often be separated by techniques like HPLC. researchgate.netresearchgate.net

Once separated, a single crystal of one of the diastereomers is subjected to X-ray crystallographic analysis. The known configuration of the chiral auxiliary allows for the unambiguous assignment of the absolute configuration of the 2-Methoxy-2-phenylpropanoic acid moiety within the diastereomer. researchgate.net For instance, the absolute configuration of 2-methoxy-2-phenylpropanoic acid can be determined by forming an amide with (S)-(-)-phenylalaninol and analyzing the resulting diastereomer by X-ray crystallography. researchgate.net Similarly, esterification with alcohols like (1R,3R,4S)-(-)-menthol can be used to separate the enantiomers and determine their absolute configurations. researchgate.netnih.gov

| Chiral Auxiliary | Derivative Type | Application |

| (S)-(-)-Phenylalaninol | Amide | Determination of (R) and (S) configurations of 2-methoxy-2-phenylpropionic acid. researchgate.net |

| (1R,3R,4S)-(-)-Menthol | Ester | Enantioresolution and absolute configuration determination of 2-methoxy-2-(1-naphthyl)propionic acid. researchgate.net |

| (1R,2S,5R)-Menthyl group | Ester | Determination of the S configuration of (+)-2-methoxy-2-(9-phenanthryl)propionic acid. researchgate.net |

Solid-State Structural Analysis and Conformational Landscapes

X-ray crystallography provides invaluable insights into the solid-state conformation of 2-Methoxy-2-phenylpropanoic acid and its derivatives. The analysis of crystal structures reveals the preferred spatial arrangement of the various functional groups, including the phenyl ring, methoxy (B1213986) group, and carboxylic acid. For example, in the crystal structure of a diastereomeric amide of a related compound, the carbonyl and methoxy groups were observed in a syn conformation. rsc.org In contrast, the methoxy group in racemic 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid (a derivative of Mosher's acid) can adopt different conformations, being either canted away from or bent towards the phenyl ring in the two independent molecules found in the asymmetric unit. iucr.org These conformational preferences are influenced by a delicate balance of steric and electronic effects within the molecule and the crystal lattice.

| Compound | Key Conformational Feature | Torsional Angle |

| Racemic 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid (Molecule 1) | Methoxy group canted away from phenyl ring | C15—C11—O3—C14: -175.55 (12)° iucr.org |

| Racemic 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid (Molecule 2) | Methoxy group bent in towards phenyl ring | C25—C21—O6—C24: -51.12 (15)° iucr.org |

| (S)-2-methoxy-2-(9-phenanthryl)propanoic acid | syn conformation of carbonyl and methoxy groups | Not specified rsc.org |

Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions, collectively known as supramolecular interactions. In the case of 2-Methoxy-2-phenylpropanoic acid and its derivatives, hydrogen bonding plays a crucial role in dictating the crystal packing. The carboxylic acid groups can form hydrogen-bonded dimers, a common motif in carboxylic acid crystal structures. iucr.org For instance, in racemic 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, the molecules form homochiral dimers through intermolecular hydrogen bonds. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. While standard NMR techniques cannot differentiate between enantiomers, specific methods have been developed to enable stereochemical assignment.

1H NMR Anisotropy Method for Stereochemical Assignment

The ¹H NMR anisotropy method is a widely used technique for determining the absolute configuration of chiral secondary alcohols and amines by derivatizing them with a chiral derivatizing agent (CDA), such as 2-Methoxy-2-phenylpropanoic acid or its analogs. researchgate.netnih.gov The principle of this method lies in the magnetic anisotropy of the phenyl group (or another aromatic system) in the CDA. When the CDA is attached to a chiral substrate, the protons of the substrate will experience different magnetic environments depending on their spatial orientation relative to the anisotropic field of the phenyl ring.

This results in different chemical shifts (δ) for the protons of the two diastereomers formed. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the substrate can be determined based on established empirical models. researchgate.net For example, esters of 2-methoxy-2-(1-naphthyl)propionic acid have been shown to be particularly effective for this purpose, exhibiting large chemical shift differences that facilitate unambiguous stereochemical assignment. researchgate.net The consistency of the observed chemical shift differences across a range of substrates allows for the reliable determination of their absolute configurations. nih.gov

| Chiral Derivatizing Agent | Substrate Type | Key Observation |

| 2-Methoxy-2-phenylpent-3-ynoic acids (MPPAs) | Secondary alcohols, primary amines | Consistent Δδ values allow for reliable absolute configuration determination. nih.gov |

| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Alcohols | Large ¹H NMR chemical shift differences between diastereomers. researchgate.net |

| 2-Methoxy-2-(2-naphthyl)propionic acid | Alcohols | Absolute configuration determined by the ¹H NMR anisotropy method. researchgate.netelsevierpure.com |

Application of Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy

The determination of the absolute configuration and enantiomeric purity of chiral molecules is a fundamental challenge in stereochemistry. NMR spectroscopy, in its standard application, cannot distinguish between enantiomers as they have identical spectra. However, by converting a pair of enantiomers into a pair of diastereomers, their NMR spectra become distinct. This is the foundational principle behind the use of chiral derivatizing agents (CDAs). A CDA is an enantiomerically pure compound that reacts with the chiral analyte to form new, covalently bonded diastereomeric derivatives. These diastereomers possess different physical and spectral properties, including distinguishable NMR chemical shifts, which allows for their quantification and stereochemical analysis.

Methodological Principles of CDAs for Enantiomeric Purity and Absolute Configuration (e.g., derived from Mosher's Method and its structural analogs)

The most widely recognized and applied methodology in this area is Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA. nih.govwikipedia.orgumn.edu The principles of this method are directly analogous to how a chiral acid like 2-methoxy-2-phenylpropanoic acid would be used. The methodology involves the following steps:

Derivatization : The chiral substrate of unknown stereochemistry, typically an alcohol or an amine, is reacted in two separate experiments with the (R)- and (S)-enantiomers of the CDA (e.g., the acid chloride form for better reactivity) to form a pair of diastereomeric esters or amides. nih.govumn.eduspringernature.com For instance, an unknown chiral alcohol (ROH) would be reacted with (S)-CDA and (R)-CDA to yield (S,R)- and (R,R)-diastereomers, assuming the alcohol has R-configuration.

NMR Analysis : The ¹H NMR (and sometimes ¹⁹F NMR if using MTPA) spectra of both diastereomeric products are recorded. nih.govwikipedia.org Since the two products are diastereomers, their corresponding protons will resonate at different chemical shifts.

Enantiomeric Purity Assessment : If the original substrate was a non-racemic mixture of enantiomers, reacting it with a single enantiomer of the CDA (e.g., (S)-CDA) will produce two diastereomers. The ratio of these diastereomers, easily determined by integrating their distinct NMR signals, directly corresponds to the enantiomeric ratio (and thus enantiomeric excess) of the original substrate.

Absolute Configuration Determination : To determine the absolute configuration, the chemical shifts for various protons in the (S)-CDA derivative are compared to those in the (R)-CDA derivative. A crucial step is calculating the difference in chemical shifts (Δδ) for each corresponding proton, typically defined as Δδ = δS - δR (the chemical shift in the S-ester minus the chemical shift in the R-ester). nih.govspringernature.com The sign of these Δδ values (+ or -) across the molecule follows a predictable pattern based on a conformational model of the derivatives, which allows for the assignment of the absolute configuration of the original stereocenter. nih.govumn.edu

Structural analogs of Mosher's acid, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), have been developed to enhance the chemical shift differences (Δδ). researchgate.netresearchgate.net The larger aromatic system of the naphthyl group exerts a more significant anisotropic effect, leading to greater spectral dispersion and often a more straightforward analysis. researchgate.net

Conformational Analysis of CDA Derivatives in Solution

The reliability of assigning absolute configuration using CDAs is entirely dependent on the existence of a preferred and predictable conformation of the diastereomeric derivatives in solution. umn.edu For esters derived from Mosher's acid (MTPA) and its analogs, extensive studies have led to a widely accepted conformational model. umn.eduillinois.edu

The key features of this model are:

The ester functional group adopts an s-trans (or anti-periplanar) conformation, which is generally the most stable arrangement for esters.

The most significant non-bonding interactions dictate the orientation around the Cα-CO bond. The molecule arranges itself so that the carbonyl group (C=O) and the Cα-H bond of the original alcohol moiety are syn-periplanar (eclipsed). This places the two other substituents of the alcohol on either side of the plane.

Crucially, the plane of the phenyl ring of the CDA is oriented so that it shields one side of the derivatized alcohol. The methoxy group (-OCH₃) and the trifluoromethyl group (-CF₃) in MTPA (or the methyl group in a 2-methoxy-2-phenylpropanoic acid derivative) are positioned away from the alcohol's substituents. umn.edu

This preferred conformation, shown in Figure 1, is stabilized by minimizing steric hindrance. The phenyl group of the CDA creates a distinct magnetic environment. Protons of the substrate that fall within the shielding cone of this aromatic ring will experience an upfield shift in the NMR spectrum, while those outside of it will be deshielded.

Figure 1: Idealized conformation of (R)-MTPA and (S)-MTPA esters of a secondary alcohol (R¹R²CHOH). The phenyl ring shields the protons of the L² group in the (R)-MTPA ester and the L¹ group in the (S)-MTPA ester.

Correlation of NMR Chemical Shifts with Absolute Configuration

The predictable conformation of the CDA derivatives directly leads to a reliable correlation between the observed NMR chemical shifts and the absolute configuration of the substrate. nih.govillinois.edu The analysis hinges on the differential shielding/deshielding effects of the CDA's phenyl ring on the protons of the alcohol moiety in the two diastereomers.

By calculating the difference Δδ = δS - δR:

Protons with a positive Δδ (deshielded in the S-ester relative to the R-ester) are located on one side of the molecule.

Protons with a negative Δδ (shielded in the S-ester relative to the R-ester) are on the other side.

Based on the established conformational model (Figure 1), the protons of the substituents (L¹ and L²) on the chiral center of the alcohol will exhibit a consistent pattern of Δδ values. For a secondary alcohol, the protons of the larger group (L²) will lie in the shielding region of the phenyl ring in the (R)-CDA ester, while the protons of the smaller group (L¹) will be shielded in the (S)-CDA ester. This leads to a predictable distribution of positive and negative Δδ values. By mapping these signs onto the structure of the alcohol, its absolute configuration can be determined. nih.govumn.eduspringernature.com

The table below illustrates hypothetical ¹H NMR data for the derivatization of a chiral secondary alcohol, 1-phenylethanol, with (R)- and (S)-2-methoxy-2-phenylpropanoic acid, demonstrating the principle.

| Proton | δ (R-ester) (ppm) | δ (S-ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position relative to Phenyl Group in Model |

| -CH(OH)- | 5.10 | 5.15 | +0.05 | Right Side |

| -CH₃ | 1.50 | 1.42 | -0.08 | Left Side |

| Phenyl-H (ortho) | 7.28 | 7.35 | +0.07 | Right Side |

| Phenyl-H (meta) | 7.21 | 7.26 | +0.05 | Right Side |

| Phenyl-H (para) | 7.18 | 7.22 | +0.04 | Right Side |

This is an interactive data table. You can sort and filter the data.

From this data, the negative Δδ for the methyl protons and the positive Δδ for the phenyl protons of the alcohol moiety allow for the assignment of the absolute configuration.

Mechanistic Investigations of Reactions Involving 2 Methoxy 2 Phenylpropanoic Acid

Reaction Pathway Elucidation in the Synthesis of α-Methoxy Carboxylic Acids

The synthesis of α-methoxy carboxylic acids, such as 2-Methoxy-2-phenylpropanoic acid, can be achieved through various mechanistic pathways. A particularly efficient method is a one-pot reaction starting from the corresponding ketone (in this case, acetophenone). pharm.or.jp

The proposed mechanism for this transformation begins with the reaction of the ketone with tribromomethane (CHBr₃) and potassium hydroxide (B78521) (KOH) in methanol (CH₃OH). The reaction is believed to proceed through several key intermediates. Initially, a tribromomethyl anion or dibromocarbene is generated, which reacts with the ketone to form a dibromoepoxide. This epoxide is then subjected to a nucleophilic attack by a methoxide (B1231860) ion (CH₃O⁻) from the methanol solvent. The subsequent hydrolysis of the resulting acyl bromide intermediate yields the final quaternary α-methoxy carboxylic acid. pharm.or.jp This one-pot method is noted for its operational simplicity and the low cost of reagents compared to conventional multi-step syntheses that might proceed via hydrocyanation followed by hydrolysis. pharm.or.jp

The following table summarizes the synthesis of various quaternary α-methoxy carboxylic acids using this one-pot reaction, demonstrating the versatility of the underlying mechanism.

| Starting Ketone | Product | Yield (%) |

| 2-Butanone (B6335102) | 2-Methoxy-2-methylbutanoic acid | 85 |

| Cyclohexanone | 1-Methoxycyclohexanecarboxylic acid | 95 |

| 2-Octanone | 2-Methoxy-2-methyloctanoic acid | 92 |

| Acetophenone (B1666503) | 2-Methoxy-2-phenylpropanoic acid | 65 |

| 2-Adamantanone | 2-Methoxy-2-adamantanecarboxylic acid | 60 |

Alternative mechanistic pathways for the formation of α-alkoxy acids involve the direct α-oxidation of carboxylic acids. These reactions can proceed through the catalytic generation of redox-active enediolates from unprotected carboxylic acids. organic-chemistry.org Mechanistic studies involving kinetic and isotope experiments have shown that the enolization of the carboxylic acid is often the rate-limiting step. This process can be facilitated by cooperative catalysis, for instance, using an iron catalyst where alkali metal ions help promote the formation of a redox-active heterobimetallic enediolate. This intermediate can then efficiently couple with an oxidant to introduce the α-oxygen functionality. organic-chemistry.org

Mechanistic Studies of Alkylation and Functionalization Processes on the Propanoic Acid Backbone

Direct mechanistic studies on the alkylation and functionalization of the propanoic acid backbone of 2-Methoxy-2-phenylpropanoic acid are not extensively documented. The primary challenge lies in the structure of the molecule itself; the α-carbon is a quaternary center, meaning it has no hydrogen atoms and cannot be easily functionalized through traditional enolate chemistry.

Consequently, mechanistic investigations in this area often focus on the functionalization of precursors, such as 2-phenylpropionic acid, before the introduction of the α-methoxy group. A classic example of backbone functionalization is the Hell-Volhard-Zelinsky reaction, which allows for the α-halogenation of carboxylic acids that possess at least one α-hydrogen. youtube.com The mechanism involves the conversion of the carboxylic acid into an acid bromide using a reagent like phosphorus tribromide (PBr₃). This acid bromide intermediate can then tautomerize to its enol form. The enol tautomer subsequently attacks a bromine molecule (Br₂) to install a bromine atom at the α-position. An aqueous workup then hydrolyzes the acid bromide back to a carboxylic acid, yielding the α-brominated product. youtube.com This α-halo acid is a versatile intermediate for further functionalization.

Once the quaternary α-methoxy center is established, functionalization of the propanoic backbone becomes significantly more challenging. Reactions would be limited to the terminal methyl group (C3) or the carboxylic acid moiety itself. While the carboxylic acid can be readily converted to esters or amides, reactions on the methyl group are less common and mechanistically complex.

Role of 2-Methoxy-2-phenylpropanoic Acid in Complex Reaction Cascades

The direct involvement of 2-Methoxy-2-phenylpropanoic acid as a key intermediate or catalyst in complex reaction cascades is not a widely explored area of research. However, the behavior of structurally similar compounds can provide insight into its potential mechanistic roles.

For instance, the related compound 2-cyano-2-phenylpropanoic acid has been utilized to fuel the cyclic operation of a molecular switch. researchgate.net This process provides a powerful example of how the chemical energy stored in a molecule can be harnessed to drive mechanical motion in a nanoscale system. The mechanism relies on the strategic use of the molecule's acidic and decarboxylation properties. researchgate.net

The reaction cascade is initiated by the 2-cyano-2-phenylpropanoic acid molecule, which provides a proton to a basic site on the molecular switch (the stimulus), causing a significant conformational change. Subsequently, the molecule undergoes rapid and quantitative decarboxylation. The resulting carbanion is protonated by the solvent, and the final product, 2-phenylpropionitrile, is basic enough to act as a proton acceptor (the counter-stimulus), returning the molecular switch to its original state. This completes a full operational cycle, powered solely by the chemical transformation of the substrate. researchgate.net This example illustrates how a molecule with the 2-phenylpropanoic acid framework can participate in a complex, stimulus-response cascade.

Stereochemical Control Mechanisms in Chemical Transformations

2-Methoxy-2-phenylpropanoic acid is a chiral molecule, and its enantiomers, along with those of its analogues, play a crucial role in the stereochemical analysis of other chiral molecules, particularly alcohols and amines. The mechanism of stereochemical control is primarily exerted when these acids are used as chiral derivatizing agents.

The most famous analogue is 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, known as Mosher's acid. smolecule.com When a racemic or enantiomerically enriched alcohol reacts with an enantiomerically pure chiral acid like Mosher's acid, a pair of diastereomeric esters is formed. These diastereomers have distinct physical properties, most importantly, different Nuclear Magnetic Resonance (NMR) spectra. smolecule.com

Mechanistic insight into how these agents provide such clear spectral differentiation comes from studies of related compounds like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP). Conformational analysis reveals that the resulting diastereomeric esters adopt a preferred "syn-syn" conformation. This specific spatial arrangement is stabilized by intramolecular forces, such as a hydrogen-bond-like interaction between the naphthyl group's H-8' proton, the ester carbonyl oxygen, and the methoxy (B1213986) oxygen. researchgate.net This rigid conformation places the protons of the derivatized alcohol into distinct regions of the aromatic ring's magnetic anisotropic field. One diastereomer will have certain protons shielded (shifted upfield in the NMR spectrum), while the other will have them deshielded (shifted downfield). By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined. researchgate.netacs.org

The following table illustrates the principle of using chemical shift differences for stereochemical assignment.

| Proton Group on Derivatized Alcohol | Typical Location Relative to Aromatic Ring in Diastereomers | Expected Sign of Δδ (δS - δR) |

| Group L₁ | Shielded in (S)-ester, Deshielded in (R)-ester | Negative |

| Group L₂ | Deshielded in (S)-ester, Shielded in (R)-ester | Positive |

This powerful method of forming and analyzing diastereomers is a cornerstone of stereochemical control, allowing chemists to verify the enantiomeric purity and determine the absolute configuration of products from asymmetric reactions. acs.org

Computational Chemistry and Theoretical Modeling of 2 Methoxy 2 Phenylpropanoic Acid

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental in determining the three-dimensional structure and relative stabilities of different conformers of a molecule. For a flexible molecule such as 2-methoxy-2-phenylpropanoic acid, which has several rotatable bonds (e.g., around the C-C and C-O bonds), a variety of spatial arrangements are possible.

Conformational analysis typically begins with a potential energy surface (PES) scan. nih.gov In this process, the energy of the molecule is calculated as a function of the torsion angles of specific bonds. For 2-methoxy-2-phenylpropanoic acid, the key dihedral angles would be those defining the orientation of the phenyl ring, the carboxyl group, and the methoxy (B1213986) group relative to the central carbon atom. By systematically rotating these bonds and calculating the corresponding energy, a map of the conformational landscape is generated, revealing the low-energy (more stable) and high-energy (less stable) conformations.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are often employed for these calculations due to their balance of accuracy and computational cost. chemrxiv.org The stability of different conformers is compared based on their calculated relative energies. Lower energy values indicate more stable conformations. The results of such an analysis can predict the most likely shapes the molecule will adopt in different environments. For instance, calculations can identify conformers stabilized by intramolecular hydrogen bonding or other non-covalent interactions. While specific studies on 2-methoxy-2-phenylpropanoic acid are not prevalent in the literature, the principles of conformational analysis using quantum chemistry are well-established for similar molecules. nih.govmdpi.com

Table 1: Hypothetical Relative Energies of 2-Methoxy-2-phenylpropanoic Acid Conformers This table is illustrative and based on typical results from conformational analysis of similar aromatic carboxylic acids. The values are not from a specific study on 2-methoxy-2-phenylpropanoic acid.

| Conformer | Dihedral Angle (O=C-C-Ph) | Dihedral Angle (C-C-O-CH3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| A | 0° | 60° | 0.00 | 45.2 |

| B | 180° | 60° | 0.50 | 28.0 |

| C | 90° | 180° | 1.20 | 10.5 |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions. mdpi.com For 2-methoxy-2-phenylpropanoic acid, DFT can be used to elucidate the mechanisms of reactions it might undergo, such as esterification, decarboxylation, or reactions involving the aromatic ring.

A DFT study of a reaction mechanism involves identifying the reactants, products, and any intermediates or transition states along the reaction pathway. The geometry of these species is optimized to find the lowest energy structure for each. The transition state is a critical point on the reaction pathway, representing the energy maximum between reactants and products. mdpi.com By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which provides insight into the reaction rate.

For example, in a hypothetical esterification reaction of 2-methoxy-2-phenylpropanoic acid with an alcohol, DFT calculations could model the approach of the alcohol, the formation of a tetrahedral intermediate, and the subsequent elimination of a water molecule. The calculations would provide the relative energies of all species involved, allowing for a detailed understanding of the reaction's feasibility and kinetics. researchgate.net The choice of the functional (e.g., B3LYP, wb97xd) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results. mdpi.comresearchgate.net

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction This table illustrates the type of data obtained from a DFT study of a reaction mechanism. The values are hypothetical for a reaction involving 2-methoxy-2-phenylpropanoic acid.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-Methoxy-2-phenylpropanoic acid + Reagent | 0.0 |

| Transition State 1 | First energy barrier | +15.2 |

| Intermediate | Transient species | -5.4 |

| Transition State 2 | Second energy barrier | +10.8 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Chiroptical Properties)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.gov Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in 2-methoxy-2-phenylpropanoic acid. researchgate.net These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific signals in an experimental spectrum to the correct atoms in the molecule. The choice of solvent can be included in the calculations using continuum solvation models, which can improve the accuracy of the predictions. nih.gov

Chiroptical Properties: Since 2-methoxy-2-phenylpropanoic acid is a chiral molecule (the central carbon atom is a stereocenter), it will exhibit optical activity. Computational methods can predict chiroptical properties such as optical rotation and electronic circular dichroism (ECD) spectra. Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. By comparing the calculated spectrum of a specific enantiomer (R or S) with the experimental spectrum, the absolute configuration of the molecule can be determined. researchgate.net This is a powerful, non-destructive method for assigning stereochemistry.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Compound (2-methylpropanoic acid) This table demonstrates the typical accuracy of NMR prediction for a similar structure, as specific computational data for 2-methoxy-2-phenylpropanoic acid is not readily available.

| Proton Environment | Predicted δ (ppm) | Experimental δ (ppm) docbrown.info |

|---|---|---|

| -CH3 | 1.2 | 1.21 |

| -CH | 2.6 | 2.56 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com For 2-methoxy-2-phenylpropanoic acid, MD simulations can provide detailed insights into its behavior in solution and its interactions with other molecules.

In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules (e.g., water, chloroform). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to update the positions and velocities of the atoms over a series of small time steps. This generates a trajectory that describes how the molecule moves, rotates, and changes its conformation over time.

From this trajectory, various properties can be analyzed. For example, one can study the hydrogen bonding network between the carboxylic acid group of 2-methoxy-2-phenylpropanoic acid and water molecules. dovepress.com The simulations can also reveal how the molecule interacts with itself, potentially forming dimers through hydrogen bonding between the carboxyl groups. Furthermore, MD simulations can be used to understand the interaction of 2-methoxy-2-phenylpropanoic acid with larger systems, such as lipid membranes or proteins, which is relevant in the context of its potential biological activity. mdpi.com The analysis of radial distribution functions (RDFs) from the simulation can quantify the probability of finding other molecules or atoms at a certain distance, providing a detailed picture of the local molecular environment. dovepress.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Methoxy-2-phenylpropanoic acid |

| Tetramethylsilane |

Applications of 2 Methoxy 2 Phenylpropanoic Acid in Methodological Organic Synthesis Research

As a Chiral Building Block for Asymmetric Synthesis of Complex Molecules

In the field of asymmetric synthesis, the ultimate goal is the creation of complex, enantiomerically pure molecules, which is of paramount importance in medicinal chemistry and materials science. illinois.edu Chiral building blocks are relatively simple, enantiomerically pure compounds that serve as starting points for the synthesis of these more intricate structures. mdpi.com By incorporating a pre-existing stereocenter, chemists can control the stereochemical outcome of subsequent reactions, building complexity in a predictable manner. rsc.org

Derivatives of phenylpropanoic acid are recognized as valuable chiral building blocks. For instance, the enantioselective synthesis of (2S)-2-(hydroxymethylphenyl) propionic acids has been developed for use as chiral building blocks. mdpi.com A common strategy involves the use of a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, which is attached to the phenylpropionic acid core. mdpi.com This auxiliary directs a subsequent alkylation or other modification to a specific face of the molecule, thereby establishing a new stereocenter with high control. After the desired stereochemistry is set, the auxiliary is removed, yielding an enantiomerically enriched product that can be carried forward in a synthetic sequence. mdpi.comnih.gov

For example, the synthesis of various (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives was achieved with high diastereoselectivity using a (4R)-4-benzyl-2-oxazolidinone auxiliary. mdpi.com This method provides a reliable route to chiral 2-substituted phenylpropionic acids, which are versatile intermediates for more complex targets. mdpi.com

Utility as a Chiral Auxiliary in Stereochemical Analysis of Other Compounds (leveraging principles demonstrated by similar α-methoxy-α-phenylpropanoic acids)

Determining the absolute stereochemistry and enantiomeric purity of chiral compounds is a fundamental task in chemistry. Chiral derivatizing agents (CDAs) are employed for this purpose, converting a mixture of enantiomers into a mixture of diastereomers. libretexts.org Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have distinct physical properties, including different signals in Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.org

A prominent example that illustrates this principle is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's Acid. iucr.org Although it contains a trifluoromethyl group instead of the methyl group found in 2-methoxy-2-phenylpropanoic acid, the underlying principle of its application is directly relevant. When Mosher's Acid (as its acid chloride) reacts with a chiral alcohol or amine of unknown stereochemistry, it forms diastereomeric esters or amides. libretexts.orgiucr.org

In the resulting diastereomers, the phenyl group of the Mosher's Acid moiety creates a distinct anisotropic effect in the NMR spectrometer's magnetic field. This effect shields or deshields nearby protons of the substrate alcohol or amine to varying degrees in the two different diastereomers. By analyzing the differences in the chemical shifts (Δδ) of these protons in the ¹H NMR spectra of the diastereomeric products, one can not only quantify the ratio of the original enantiomers but also often deduce the absolute configuration of the starting material. iucr.org This powerful technique, known as the Mosher's method, has become a standard for stereochemical analysis in organic chemistry.

Development of Novel Chiral Resolving Agents and Probes

Chiral resolution is a key process for separating a racemic mixture into its individual enantiomers. wikipedia.org One of the most established methods is the formation of diastereomeric salts. pharmtech.com This technique involves reacting a racemic acid with an enantiomerically pure chiral base, or a racemic base with a chiral acid. The resulting products are diastereomeric salts, which, due to their different physical properties, can often be separated by fractional crystallization. libretexts.orgwikipedia.org

Compounds structurally similar to 2-methoxy-2-phenylpropanoic acid have proven to be powerful chiral resolving agents. A notable example is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). nih.gov This compound has been successfully used for the enantioresolution of alcohols. The process involves forming diastereomeric amides or esters with the racemic alcohol, which are then separated using techniques like fractional crystallization or chromatography. nih.gov Once separated, the diastereomers are cleaved to release the now enantiomerically pure alcohol and recover the resolving agent. wikipedia.orgnih.gov

The effectiveness of a resolving agent depends on the interactions between it and the target molecule, which facilitate the formation of well-defined, separable crystalline salts. nih.gov Key molecular interactions often include hydrogen bonding, ion-pairing, π-π stacking, and steric interactions. nih.gov The development of new resolving agents involves synthesizing and testing novel chiral acids and bases to find optimal matches for the resolution of specific classes of compounds, a process that remains crucial for both laboratory-scale and industrial applications. fau.denih.gov

Influence on Liquid Crystalline Systems (specifically as a chiral dopant or related derivative in material science research)

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. dakenchem.com Nematic liquid crystals, in particular, consist of molecules that have long-range orientational order but no positional order. dakenchem.com When a chiral molecule, known as a chiral dopant, is added to a nematic liquid crystal host, it can induce a macroscopic helical structure, transforming the nematic phase into a chiral nematic (or cholesteric) phase. dakenchem.commdpi.com

Derivatives of 2-phenylpropanoic acid have been synthesized and investigated as chiral dopants for nematic liquid crystals. researchgate.netnih.gov The ability of a chiral dopant to twist the nematic phase is quantified by its Helical Twisting Power (HTP). A higher HTP value indicates that a smaller amount of the dopant is required to induce a given helical pitch. researchgate.net The magnitude of the HTP is highly dependent on the molecular structure of the dopant, including the nature of its chiral center, core structure, and terminal groups. researchgate.netrsc.org

Research has shown that for dopants derived from 2-phenylpropanoic acid, factors such as the terminal groups on the asymmetric frame and the core structures significantly influence the HTP. researchgate.net The goal is often to design dopants that are highly miscible with the liquid crystal host and possess a high HTP to create stable chiral liquid crystal systems for applications in displays, optical elements, and sensors. mdpi.comgoogle.com The relationship between the molecular structure of these chiral dopants and their twisting properties is a key area of materials science research. rsc.org

Future Directions and Emerging Research Avenues for 2 Methoxy 2 Phenylpropanoic Acid

Development of More Sustainable Synthetic Routes

The future synthesis of 2-Methoxy-2-phenylpropanoic acid is expected to be heavily influenced by the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents and generate significant waste. Research is anticipated to focus on several key areas to enhance the sustainability of its production.

One promising direction is the adoption of greener methylating agents. Traditional syntheses of related 2-arylpropanoic acids have often relied on toxic reagents like methyl halides or dimethyl sulfate. orgsyn.org A more sustainable alternative is dimethyl carbonate (DMC), which serves as an innocuous methylating agent and is itself produced through an environmentally benign oxidative carbonylation of methanol. orgsyn.org The application of DMC in the synthesis of 2-phenylpropionic acid has demonstrated high yields, and similar methodologies could be adapted for 2-Methoxy-2-phenylpropanoic acid. orgsyn.org

Another area of development lies in the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. For instance, the synthesis of various organic molecules is increasingly employing catalysts like copper oxide nanoparticles supported on activated carbon, which can be used in greener solvents like PEG-400 under ligand-free conditions. nih.gov Future research could explore the design of robust, recyclable catalysts for the specific synthesis of 2-Methoxy-2-phenylpropanoic acid.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for 2-Arylpropanoic Acids

| Feature | Traditional Method (e.g., using Methyl Halide) | Greener Alternative (e.g., using DMC) |

| Methylating Agent | Methyl halides, Dimethyl sulfate | Dimethyl carbonate (DMC) |

| Toxicity | High | Low |

| Byproducts | Halide salts | Methanol (recyclable) |

| Catalyst | Often stoichiometric strong bases | Catalytic amounts of base |

| Overall Yield | Variable | Often high (>90%) orgsyn.org |

Exploration of Novel Catalytic Transformations

Transition metal catalysis continues to be a fertile ground for innovation. Palladium-catalyzed reactions, for example, have been instrumental in the synthesis of profens through methods like the hydroxycarbonylation of styrenes. mdpi.com Future research will likely focus on developing more active and selective palladium catalysts, potentially with novel phosphine (B1218219) ligands, to directly synthesize 2-Methoxy-2-phenylpropanoic acid from readily available precursors. Earth-abundant metal catalysts, such as those based on nickel and copper, are also gaining traction for their cost-effectiveness and lower toxicity. researchgate.net A notable example is the nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation of terminal alkynes to produce α-chiral carboxylic acids, a method that could be explored for the asymmetric synthesis of 2-Methoxy-2-phenylpropanoic acid. researchgate.net

Asymmetric catalysis is a particularly important frontier, given the chiral nature of 2-Methoxy-2-phenylpropanoic acid. The development of methods for the catalytic asymmetric synthesis of α-stereogenic carboxylic acids is a major goal in organic chemistry. rsc.org This includes strategies like the asymmetric hydrogenation of unsaturated precursors or the dynamic kinetic resolution of racemic mixtures. For instance, Ru-catalyzed asymmetric transfer hydrogenation has been successfully used to convert γ-keto carboxylic acids into chiral γ-lactones with high enantioselectivity. rsc.org Similar catalytic systems could be designed to resolve racemic 2-Methoxy-2-phenylpropanoic acid or to directly synthesize one enantiomer from a prochiral substrate.

The functionalization of the 2-arylpropanoic acid structure itself through catalysis is another emerging area. For example, a sustainable method for the late-stage sulfonation of profen drugs like ibuprofen (B1674241) and naproxen (B1676952) has been reported, using thiourea (B124793) dioxide as a sulfur dioxide surrogate under transition-metal-free conditions. rsc.org The application of such late-stage functionalization techniques to 2-Methoxy-2-phenylpropanoic acid could lead to the creation of novel derivatives with unique properties.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of 2-Methoxy-2-phenylpropanoic acid synthesis and application into flow chemistry and automated platforms represents a significant leap towards more efficient, safer, and data-rich chemical processes. Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers superior control over reaction parameters like temperature, pressure, and reaction time compared to traditional batch chemistry. researchgate.netmdpi.comnih.gov

For the synthesis of 2-Methoxy-2-phenylpropanoic acid, flow chemistry offers several potential advantages:

Enhanced Safety: Reactions involving hazardous intermediates or highly exothermic steps can be performed more safely on a small scale within the reactor at any given time. nih.gov

Improved Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors allows for rapid heat and mass transfer, often leading to higher yields and shorter reaction times. illinois.edu Scaling up production is achieved by running the system for a longer duration rather than using larger, potentially hazardous reactors.

Telescoped Reactions: Multi-step syntheses can be "telescoped" by connecting multiple reactor modules in sequence, allowing for the continuous production of the final product from basic starting materials without manual isolation of intermediates. mdpi.com This is particularly relevant for adapting multi-step sequences, like the palladium-catalyzed synthesis of 2-aryl propionic acids, into a fully continuous process. mdpi.com

Automation, when coupled with flow chemistry, can create powerful platforms for high-throughput experimentation and process optimization. vapourtec.com Automated systems can systematically vary reaction parameters (e.g., temperature, flow rate, reagent stoichiometry) and use in-line analytical techniques (like HPLC or FTIR) to monitor the reaction outcome in real-time. vapourtec.com This allows for the rapid identification of optimal reaction conditions. Such automated platforms have been developed for the production of radiolabeled carboxylic acids and could be adapted for the synthesis and derivatization reactions of 2-Methoxy-2-phenylpropanoic acid. nih.govnih.gov

Future research in this domain will likely involve designing a fully automated, multi-step flow synthesis of enantiomerically pure 2-Methoxy-2-phenylpropanoic acid. Furthermore, the use of this compound as a CDA could itself be automated, with an integrated system performing the derivatization reaction, followed by automated sample injection into an NMR spectrometer for high-throughput screening of chiral libraries.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 2-Methoxy-2-phenylpropanoic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods (BS-approved) or well-ventilated areas to minimize inhalation exposure. Install emergency eyewash stations and showers nearby .

- Personal Protective Equipment (PPE) : Wear nitrile or natural rubber gloves, safety goggles, and lab coats. Tyvek® suits are recommended for prolonged handling .

- Storage : Store in tightly sealed containers in cool, dry environments to prevent degradation. Avoid contact with strong oxidizers .

Q. What synthetic routes are commonly employed for 2-Methoxy-2-phenylpropanoic acid, and how are reaction conditions optimized?

- Methodological Answer :

- Base-Catalyzed Alkylation : Use sodium hydroxide in ethanol at controlled temperatures (4–80°C) to promote ester hydrolysis. Monitor pH (<3) during acidification to precipitate the product .

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are effective for intermediates. Methanol is suitable for catalytic hydrogenation steps .

- Yield Optimization : Adjust stoichiometry of trifluoromethanesulfonic anhydride and pyridine for activating carboxyl groups. Purify via recrystallization (mp 69–70°C) .

Q. How is 2-Methoxy-2-phenylpropanoic acid characterized to confirm purity and structural integrity?

- Methodological Answer :

- Spectroscopy : Use -NMR to verify methoxy (-OCH) and phenyl proton signals. IR confirms carboxylic acid (C=O stretch at ~1700 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities. Compare retention times with standards .

- Elemental Analysis : Validate molecular formula (CHO) via combustion analysis .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of 2-Methoxy-2-phenylpropanoic acid due to competing side reactions?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to detect intermediates like α-methylphenoxyacetic acid derivatives. Optimize reaction time to minimize over-oxidation .

- Catalytic Tuning : Employ iridium catalysts (e.g., [Ir(COD)Cl]) for asymmetric hydrogenation to enhance enantiomeric excess (ee >95%) .

- Temperature Control : Lower reaction temperatures (e.g., 23°C) reduce racemization during esterification .

Q. What computational approaches are suitable for predicting the reactivity of 2-Methoxy-2-phenylpropanoic acid in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. THF) on reaction kinetics using GROMACS .

- Docking Studies : Explore enzyme-binding interactions (e.g., with IMP dehydrogenase) for biochemical applications .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for 2-Methoxy-2-phenylpropanoic acid derivatives?

- Methodological Answer :

- Crystallographic Validation : Perform single-crystal X-ray diffraction to resolve ambiguities in stereochemistry. Compare with NMR-derived coupling constants (e.g., J-values for diastereomers) .

- Dynamic NMR (DNMR) : Analyze temperature-dependent NMR spectra to detect conformational flexibility or rotamers .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.